molecular formula C9H4N2O2 B3354929 5,7-Dioxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbonitrile CAS No. 61362-24-1

5,7-Dioxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbonitrile

Cat. No.: B3354929
CAS No.: 61362-24-1
M. Wt: 172.14 g/mol
InChI Key: KAKZRORGAUPBDJ-UHFFFAOYSA-N
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Description

5,7-Dioxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbonitrile is a heterocyclic compound characterized by a fused ring structure that includes both a cyclopentane and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dioxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbonitrile typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and cyclopent-1-en-1-ylpyrrolidine. This reaction proceeds through a series of steps including Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .

Industrial Production Methods

Industrial production of this compound may utilize similar multicomponent reactions but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts such as manganese triflate (Mn(OTf)2) and oxidants like tert-butyl hydroperoxide (t-BuOOH) in aqueous media has been reported to achieve high yields and excellent chemoselectivity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of substituted derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, 5,7-dioxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a scaffold for the development of new pharmaceuticals. Its derivatives have been investigated for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, the compound’s derivatives are explored for use in the development of new materials, such as polymers and advanced composites, due to their stability and reactivity.

Mechanism of Action

The mechanism by which 5,7-dioxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbonitrile exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal chemistry, its derivatives may inhibit enzymes or receptors involved in disease pathways, thereby modulating biological activity. The exact pathways and molecular targets can vary based on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar fused ring structure but differ in the position and type of functional groups.

    Cyclopenta[b]pyridine analogues: These analogues may have different substituents on the pyridine or cyclopentane rings, leading to variations in their chemical and biological properties.

Uniqueness

5,7-Dioxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbonitrile is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug development.

Properties

IUPAC Name

5,7-dioxocyclopenta[c]pyridine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N2O2/c10-3-6-8(12)5-1-2-11-4-7(5)9(6)13/h1-2,4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKZRORGAUPBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)C(C2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494507
Record name 5,7-Dioxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61362-24-1
Record name 5,7-Dioxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,7-Dioxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbonitrile
Reactant of Route 6
5,7-Dioxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbonitrile

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